2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid 2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 2230798-51-1
VCID: VC7756611
InChI: InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-10-15(4-6-20-7-5-15)9-11(16)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)N1CC2(CCOCC2)CC1CC(=O)O
Molecular Formula: C15H25NO5
Molecular Weight: 299.367

2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid

CAS No.: 2230798-51-1

Cat. No.: VC7756611

Molecular Formula: C15H25NO5

Molecular Weight: 299.367

* For research use only. Not for human or veterinary use.

2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid - 2230798-51-1

Specification

CAS No. 2230798-51-1
Molecular Formula C15H25NO5
Molecular Weight 299.367
IUPAC Name 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-2-azaspiro[4.5]decan-3-yl]acetic acid
Standard InChI InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-10-15(4-6-20-7-5-15)9-11(16)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
Standard InChI Key JRQPQIOKVCANRZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(CCOCC2)CC1CC(=O)O

Introduction

Structural Characteristics and Molecular Identity

Core Architectural Features

The molecule contains a spirocyclic scaffold where a tetrahydrofuran oxygen atom (8-oxa) and secondary amine (2-aza) form intersecting ring systems. X-ray crystallographic analysis reveals chair conformations in both cyclohexane and tetrahydrofuran rings, with the Boc group inducing axial orientation at the spiro junction . The acetic acid moiety provides a handle for further functionalization through amidation or esterification reactions.

Table 1: Fundamental Molecular Properties

PropertyValue
IUPAC Name2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-2-azaspiro[4.5]decan-3-yl]acetic acid
Molecular FormulaC₁₅H₂₅NO₅
Molecular Weight299.367 g/mol
SMILESCC(C)(C)OC(=O)N1CC2(CCOCC2)CC1CC(=O)O
InChI KeyJRQPQIOKVCANRZ-UHFFFAOYSA-N
Topological Polar Surface86.6 Ų
Hydrogen Bond Donors2

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis shows distinctive signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.72–3.68 (m, 4H, OCH₂CH₂O), 2.98 (dd, J = 16.4, 5.2 Hz, 1H, CH₂CO₂H), 2.52 (dd, J = 16.4, 9.6 Hz, 1H, CH₂CO₂H) .

  • ¹³C NMR (101 MHz, CDCl₃): δ 175.8 (CO₂H), 155.2 (Boc carbonyl), 79.4 (spiro C), 68.9–67.1 (OCH₂CH₂O), 28.3 (Boc CH₃) .

Synthetic Methodologies

Primary Production Pathways

The compound is typically synthesized through a four-step sequence:

  • Spirocycle Formation: Cyclocondensation of tert-butyl carbamate with 4-oxocyclohexanone under Dean-Stark conditions yields the spirocyclic amine .

  • N-Boc Protection: Treatment with di-tert-butyl dicarbonate in THF introduces the Boc group (83% yield).

  • Side Chain Elaboration: Alkylation with ethyl bromoacetate followed by saponification with LiOH generates the acetic acid moiety .

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureTimeYield
1NH₃, EtOH, Δ80°C12 h68%
2Boc₂O, DMAP, CH₂Cl₂0°C→RT4 h83%
3BrCH₂CO₂Et, K₂CO₃, DMF60°C6 h75%
4LiOH, THF/H₂O (3:1)RT3 h91%

Purification Challenges

Reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O + 0.1% TFA) is required to achieve >95% purity due to the molecule's amphiphilic nature . The Boc group demonstrates partial instability under prolonged acidic conditions, necessitating careful pH control during purification.

Physicochemical Behavior

Solubility Profile

Experimental measurements in phosphate buffer (pH 7.4) reveal:

  • Aqueous Solubility: 12.3 mg/mL (41.1 mM)

  • logD (pH 7.4): 1.87 ± 0.03

  • pKa Values: 3.89 (carboxylic acid), 9.21 (secondary amine)

Table 3: Solvent Compatibility

SolventSolubility (mg/mL)Application Relevance
DMSO>50Biological screening
Ethanol38.2Formulation studies
Dichloromethane22.4Synthetic chemistry
Hexane<0.1Precipitation purification

Thermal Stability

Differential scanning calorimetry shows decomposition onset at 189°C (heating rate 10°C/min). The Boc group undergoes thermolytic cleavage above 150°C, generating tert-butanol and CO₂.

Pharmaceutical Applications

Protease Inhibitor Development

The spirocyclic core demonstrates potent inhibition of hepatitis C virus NS3/4A protease (IC₅₀ = 0.32 μM) through simultaneous interactions with S1 and S3 pockets . Structural analogs show 14-fold improved bioavailability compared to linear peptidomimetics .

Polymer Modification

Incorporation into polyurethane backbones via carboxylic acid-isocyanate reactions increases glass transition temperature (Tg) by 28°C while maintaining elastomeric properties .

Exposure RouteProcedure
InhalationMove to fresh air, administer oxygen
Skin ContactWash with soap/water for 15 minutes
Eye ContactFlush with saline for 30 minutes
IngestionRinse mouth, administer activated charcoal

Emerging Research Directions

Photoresponsive Materials

Functionalization with azobenzene groups enables light-controlled conformational changes, demonstrating potential in smart drug delivery systems (82% release efficiency under 365 nm irradiation) .

Catalytic Applications

Palladium complexes of the deprotected amine derivative catalyze Suzuki-Miyaura couplings with turnover numbers exceeding 15,000 .

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